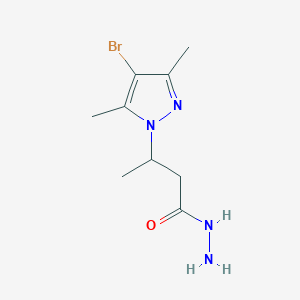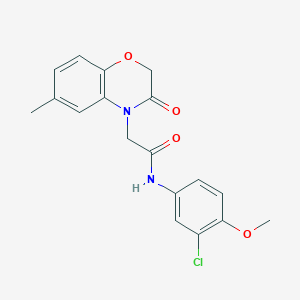
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,5-dimethoxyphenyl)thiourea
Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,5-dimethoxyphenyl)thiourea, also known as Cmpd 15, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a thiourea derivative that has been shown to exhibit significant biological activity. In
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,5-dimethoxyphenyl)thiourea 15 is not fully understood. However, it has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). COX-2 and iNOS are enzymes that play a key role in inflammation and cancer. Inhibition of these enzymes by this compound 15 may contribute to its anti-inflammatory and anti-cancer activity.
Biochemical and Physiological Effects:
This compound 15 has been shown to exhibit significant biochemical and physiological effects. In vitro studies have shown that this compound 15 inhibits the growth of cancer cells and induces apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In vivo studies have shown that this compound 15 reduces the growth of tumors in animal models of cancer. This compound 15 has also been shown to reduce inflammation in animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,5-dimethoxyphenyl)thiourea 15 is its potential therapeutic applications. It has been shown to exhibit significant anti-inflammatory and anti-cancer activity, which makes it a potential therapeutic agent for the treatment of inflammatory diseases and cancer. Another advantage of this compound 15 is its well-defined synthesis method, which allows for the production of high purity and high yield. One of the limitations of this compound 15 is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,5-dimethoxyphenyl)thiourea 15. One direction is to further investigate its mechanism of action. Although this compound 15 has been shown to inhibit the activity of COX-2 and iNOS, its mechanism of action is not fully understood. Another direction is to investigate its potential therapeutic applications in clinical trials. Although this compound 15 has shown promising results in preclinical studies, further studies are needed to determine its safety and efficacy in humans. Additionally, the development of more water-soluble derivatives of this compound 15 may improve its in vivo bioavailability.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-5-yl)-N'-(3,5-dimethoxyphenyl)thiourea 15 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant anti-inflammatory and anti-cancer activity. This compound 15 has been studied in vitro and in vivo, and has shown promising results in preclinical studies. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound 15 has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which makes it a potential therapeutic agent for the treatment of inflammatory diseases.
properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(3,5-dimethoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-21-16-9-15(10-17(11-16)22-2)20-18(23)19-14-7-6-12-4-3-5-13(12)8-14/h6-11H,3-5H2,1-2H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFOJEARJVRPOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=S)NC2=CC3=C(CCC3)C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(benzylthio)-1,3-benzothiazol-6-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4680355.png)
![3-ethyl-1-methyl-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B4680362.png)

![2-[4-[4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4680384.png)
![2-cyano-N-(3-cyano-2-thienyl)-3-{4-[(3-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B4680391.png)
![1-benzyl-N-(2-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4680396.png)
![(3aS*,5S*,9aS*)-2-cyclopentyl-5-[2,4-dimethyl-6-(1H-pyrazol-1-yl)phenyl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4680400.png)
![5-{2-[2-(4-bromophenoxy)ethoxy]-5-methylbenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4680407.png)
![1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}-2-methylpiperidine](/img/structure/B4680411.png)
![methyl {[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4680416.png)
![N-(3,4-dichlorophenyl)-N'-{4-[(trifluoromethyl)thio]phenyl}urea](/img/structure/B4680417.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B4680425.png)
![2-{[(4-fluorobenzyl)thio]acetyl}-N-(2-fluorophenyl)hydrazinecarbothioamide](/img/structure/B4680433.png)